Methyl 5-(2-bromoacetyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-bromoacetyl)picolinate is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-bromoacetyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-acetylpyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-bromoacetyl)picolinate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Pyridine-2-carbinol derivatives.
Coupling reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl 5-(2-bromoacetyl)picolinate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-(bromoacetyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The pyridine ring can also participate in π-π interactions or hydrogen bonding with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 5-acetylpyridine-2-carboxylate: Lacks the bromine atom, limiting its use in coupling reactions.
Methyl 5-(chloroacetyl)pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Methyl 5-(2-bromoacetyl)picolinate is unique due to the presence of both the bromoacetyl and pyridine-2-carboxylate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 5-(2-bromoacetyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)7-3-2-6(5-11-7)8(12)4-10/h2-3,5H,4H2,1H3 |
InChI Key |
VFAIPNAQBMFNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.